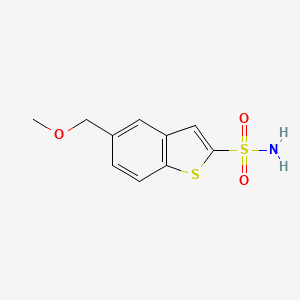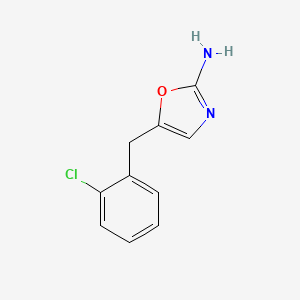
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that belongs to the class of hydrazinecarboxylates. It features a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(thiophen-2-yl)hydrazinecarboxylate typically involves the condensation of hydrazine hydrate with di-tert-butyl dicarbonate in a solvent such as dichloromethane (DCM) at 0°C to room temperature over a period of 5 hours . This is followed by the reaction of the resulting tert-butyl hydrazinecarboxylate with 2-bromo thiophene in dimethyl sulfoxide (DMSO) to yield the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted thiophene derivatives .
Applications De Recherche Scientifique
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(thiophen-2-yl)hydrazinecarboxylate involves its interaction with molecular targets, which can vary depending on its specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 1-(5-nitro-2-thienyl)hydrazinecarboxylate: Similar structure but with a nitro group on the thiophene ring.
Tert-butyl 2-(1-phenylethyl)hydrazinecarboxylate: Contains a phenylethyl group instead of a thiophene ring.
Uniqueness
N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C9H14N2O2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
tert-butyl N-amino-N-thiophen-2-ylcarbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(10)7-5-4-6-14-7/h4-6H,10H2,1-3H3 |
Clé InChI |
AVFSSFGINVYIRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(2-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B8568243.png)
![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)








